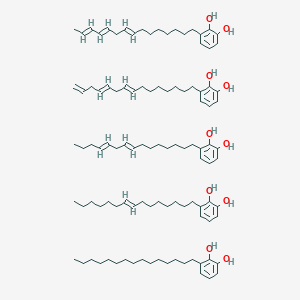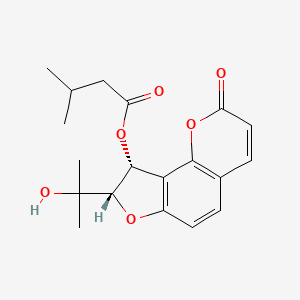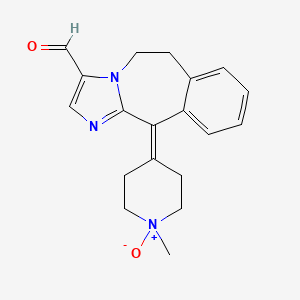
Linagliptin Impurity G
Overview
Description
a novel potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor with potential use in the treatment of type 2 diabetes.
Mechanism of Action
Target of Action
Linagliptin Impurity G, also known as Linagliptin S isomer, primarily targets the enzyme Dipeptidyl Peptidase-4 (DPP-4) in the body . DPP-4 is an enzyme that degrades incretin hormones, such as Glucagon-like peptide-1 (GLP-1) and Gastric inhibitory polypeptide (GIP), which are hormones that stimulate insulin secretion .
Mode of Action
This compound acts as a competitive, reversible inhibitor of DPP-4 . By inhibiting the activity of DPP-4, it increases the half-life of incretin hormones, leading to an increase in their concentration . This results in increased secretion of insulin by pancreatic β-cells and reduced secretion of glucagon by pancreatic α-cells .
Biochemical Pathways
The inhibition of DPP-4 by this compound affects several biochemical pathways. It increases the concentration of GLP-1 and GIP, leading to increased insulin secretion and decreased glucagon secretion . This results in a decrease in hepatic glucose output . Additionally, this compound has been shown to decrease the concentration of proinflammatory factors such as TNF-α, IL-6 and increase the number of anti-inflammatory patrolling monocytes CX3CR1 bright .
Result of Action
The primary result of this compound’s action is the lowering of blood glucose levels . By increasing the concentration of incretin hormones, it promotes insulin secretion and inhibits glucagon secretion, leading to a decrease in hepatic glucose output . Additionally, it has been associated with a significant reduction in Aβ42 level, implying potential application in Alzheimer’s disease .
Action Environment
Environmental factors such as heat, light, or moisture can influence the action of this compound . These factors can lead to the degradation of the compound, potentially compromising its therapeutic effect, introducing unexpected side effects, or even posing safety risks to patients . Therefore, proper storage and handling of the compound are crucial to maintain its efficacy and stability.
Biochemical Analysis
Biochemical Properties
Linagliptin Impurity G, as an impurity of Linagliptin, may interact with the same or similar enzymes, proteins, and other biomolecules as Linagliptin does. Linagliptin is known to inhibit the DPP-4 enzyme, slowing the breakdown of incretin hormones such as GLP-1 and GIP
Cellular Effects
Linagliptin has been shown to have effects on various types of cells and cellular processes . It influences cell function by inhibiting the DPP-4 enzyme, which in turn affects cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Linagliptin, the parent compound, exerts its effects at the molecular level by binding to the DPP-4 enzyme and inhibiting its activity . This leads to changes in gene expression and enzyme activation or inhibition
Temporal Effects in Laboratory Settings
During the process development of Linagliptin, five new process-related impurities, including this compound, were detected by high-performance liquid chromatography (HPLC)
Metabolic Pathways
Linagliptin is known to be extensively bound to plasma proteins and is eliminated predominantly through the intestinal tract
Properties
IUPAC Name |
8-[(3S)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXREWYXXSTFRX-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@@H](C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
668270-11-9 | |
| Record name | Linagliptin S isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0668270119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LINAGLIPTIN S ISOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U6HE75USV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B600769.png)




![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14R,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B600776.png)







